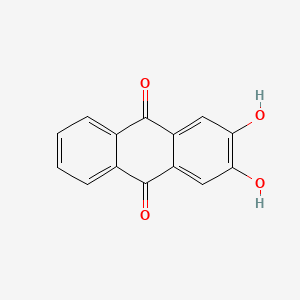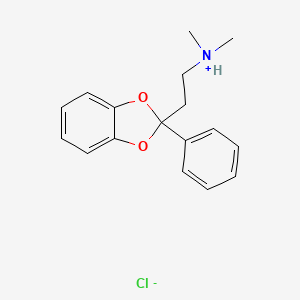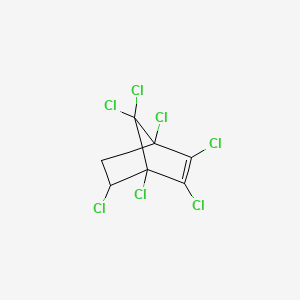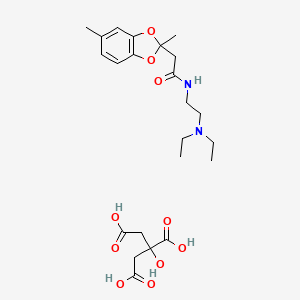
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2,5-dimethyl-, citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2,5-dimethyl-, citrate is a complex organic compound with a unique structure that includes a benzodioxole ring, an acetamide group, and a diethylaminoethyl side chain
Méthodes De Préparation
The synthesis of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2,5-dimethyl-, citrate typically involves multiple steps, starting with the formation of the benzodioxole ring. This is followed by the introduction of the acetamide group and the diethylaminoethyl side chain. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2,5-dimethyl-, citrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups within the molecule. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and specific temperature and pressure settings to control the reaction rate and yield
Applications De Recherche Scientifique
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2,5-dimethyl-, citrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial materials
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2,5-dimethyl-, citrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in changes in cellular function, which may be harnessed for therapeutic or industrial purposes .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2,5-dimethyl-, citrate can be compared to other similar compounds, such as:
- N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide
- N-(2-Diethylaminoethyl)-α,2-dimethyl-1,3-benzodioxole-2-acetamide These compounds share structural similarities but differ in their specific functional groups and side chains, which can influence their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in this compound makes it particularly valuable for certain applications .
Propriétés
Numéro CAS |
50836-29-8 |
|---|---|
Formule moléculaire |
C23H34N2O10 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2-(2,5-dimethyl-1,3-benzodioxol-2-yl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H26N2O3.C6H8O7/c1-5-19(6-2)10-9-18-16(20)12-17(4)21-14-8-7-13(3)11-15(14)22-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,18,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
UWLQIDKGVUKVHU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)CC1(OC2=C(O1)C=C(C=C2)C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


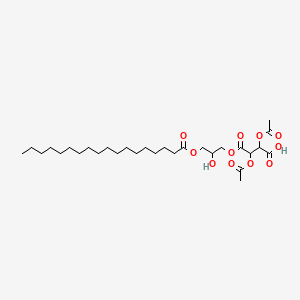
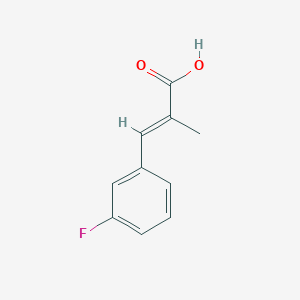
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
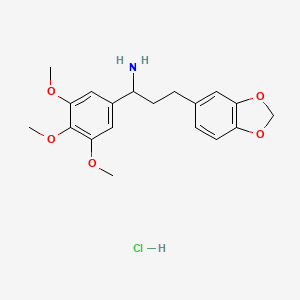
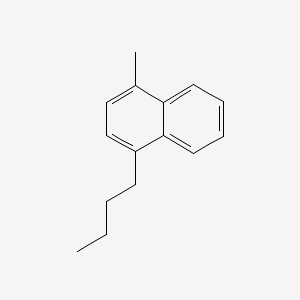
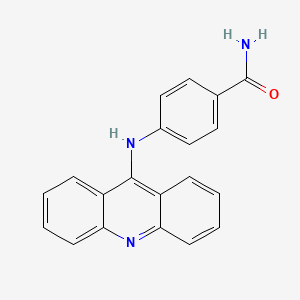
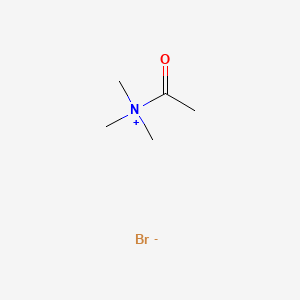
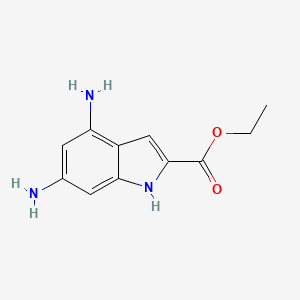
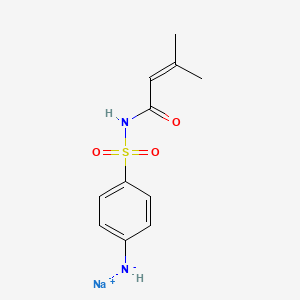
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)
